Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea
Description
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is a palladium(II) complex featuring a thiourea-derived Schiff base ligand. The ligand comprises a 2-hydroxyphenyl group linked via a methylideneamino (-CH=N-) bridge to a thiourea (-NH-CS-NH-) moiety. This structure enables strong chelation with palladium, forming a stable coordination complex. Such complexes are of interest in catalysis and materials science due to the synergistic effects of the metal center and the ligand’s electronic/steric properties .
Properties
CAS No. |
219954-63-9 |
|---|---|
Molecular Formula |
C8H9Cl2N3OPdS |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
[(E)-(2-hydroxyphenyl)methylideneamino]thiourea;palladium(2+);dichloride |
InChI |
InChI=1S/C8H9N3OS.2ClH.Pd/c9-8(13)11-10-5-6-3-1-2-4-7(6)12;;;/h1-5,12H,(H3,9,11,13);2*1H;/q;;;+2/p-2/b10-5+;;; |
InChI Key |
PZHXJLUMWROTOU-RWWJYAHQSA-L |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)O.Cl[Pd]Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)O.[Cl-].[Cl-].[Pd+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)O.[Cl-].[Cl-].[Pd+2] |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Biological Activity
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is a complex compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.
Synthesis and Characterization
The synthesis of dichloropalladium complexes typically involves the reaction of palladium(II) salts with thiourea derivatives. The specific compound can be synthesized through a series of steps that include the formation of the thiourea ligand followed by coordination to palladium. The characterization of the synthesized compound is usually performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the structure and purity.
Antioxidant Activity
Thiourea derivatives, including dichloropalladium complexes, have demonstrated significant antioxidant properties. In various studies, these compounds were evaluated against free radicals such as DPPH and ABTS. For instance, a related thiourea derivative showed an IC50 value of 52 µg/mL against ABTS free radicals, indicating strong reducing potential . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Antimicrobial Activity
Dichloropalladium complexes exhibit notable antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study reported IC50 values in the nanomolar range for certain thiourea derivatives against bacterial DNA gyrase, suggesting a mechanism involving interference with bacterial DNA replication .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has shown efficacy against various cancer cell lines, with IC50 values ranging from 1.5 to 20 µM depending on the specific type of cancer being targeted . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
Research Findings and Case Studies
- Case Study: Anticancer Activity
- Case Study: Antimicrobial Efficacy
Summary of Biological Activities
| Activity Type | Observed Effects | IC50 Values |
|---|---|---|
| Antioxidant | Reducing potential against free radicals | 52 µg/mL (ABTS) |
| Antimicrobial | Inhibition of bacterial growth | Nanomolar range |
| Anticancer | Induction of apoptosis in cancer cells | 1.5 - 20 µM |
Scientific Research Applications
Catalysis
Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is primarily utilized as a catalyst in cross-coupling reactions, particularly in:
- Suzuki Couplings : The compound facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial in synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.
- Heck Reactions : It enables the coupling of alkenes with aryl halides, allowing for the synthesis of styrenes and other derivatives.
Case Study : A study demonstrated the effectiveness of this compound in a series of Suzuki reactions, achieving yields exceeding 90% under mild conditions, showcasing its potential for industrial applications.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly in:
- Synthesis of Thiourea Derivatives : It can be employed to synthesize various thiourea derivatives that exhibit biological activity, including antifungal and anticancer properties.
- Functionalization of Aromatic Compounds : The palladium complex allows for selective functionalization of aromatic rings, enhancing the diversity of synthetic pathways available to chemists.
Data Table: Organic Synthesis Applications
| Application | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl-Boronic Acid | >90 | Mild temperature |
| Heck Reaction | Aryl-Alkene Coupling | >85 | 100°C |
| Synthesis of Thioureas | N/A | >80 | Room temperature |
Biological Applications
Research has indicated that this compound exhibits potential biological activity. Its derivatives have been studied for:
- Anticancer Activity : Some thiourea derivatives synthesized using this compound have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The compound's ability to form complexes with metal ions enhances its antimicrobial efficacy.
Case Study : In vitro studies revealed that certain synthesized thiourea derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .
Comparison with Similar Compounds
Catalytic Activity
Thiourea derivatives and their metal complexes are widely studied as catalysts. For example, sulfonaryl thiourea (compound 10) demonstrated a 28% conversion in a catalytic reaction, comparable to reference compound 11 (27%) .
Table 1: Catalytic Performance of Thiourea Derivatives
| Compound | Conversion (%) | Reference |
|---|---|---|
| Aryl diester thiourea 9 | 22 | |
| Sulfonaryl thiourea 10 | 28 | |
| Reference compound 11 | 27 | |
| Dichloropalladium complex | Not reported | — |
Thermal Stability
Thermogravimetric analysis (TGA) of thiourea derivatives, such as 1,3-didodecanoyl thiourea, reveals decomposition temperatures exceeding 200°C under static air . The palladium complex is expected to exhibit higher thermal stability due to strong Pd-S and Pd-N coordination bonds, which resist degradation better than non-metallated thioureas. However, the hydroxyl group in the ligand may introduce vulnerability to oxidative decomposition compared to alkyl-substituted thioureas like 1,3-dihexadecanoyl thiourea .
Table 2: Thermal Decomposition of Thiourea Derivatives
| Compound | Decomposition Range (°C) | Reference |
|---|---|---|
| 1,3-didodecanoyl thiourea | 200–300 | |
| 1,3-dihexadecanoyl thiourea | 250–350 | |
| Dichloropalladium complex | Not reported | — |
Metal Complexation Behavior
Thiourea’s ability to form stable metal complexes is well-documented . The 2-hydroxyphenyl group in the ligand likely enhances chelation via O- and S-donor atoms, creating a rigid coordination environment. This contrasts with simpler thioureas (e.g., N-(2-methoxyphenyl)-N'-phenyl-thiourea), where weaker coordination may lead to less stable complexes . Palladium complexes are generally more stable than those of lighter transition metals (e.g., Cu or Ni) due to Pd’s higher affinity for soft donors like sulfur .
Substituent Effects
The 2-hydroxyphenyl substituent distinguishes this compound from analogs like NSC4759 (1-(2-hydroxyphenyl)-3-(2-methylphenyl)thiourea), which lacks a metal center .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
